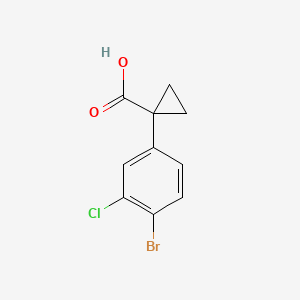
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrClO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with bromine and chlorine atoms
Preparation Methods
The synthesis of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-chlorobenzene.
Cyclopropanation: The phenyl ring undergoes cyclopropanation using a suitable reagent such as diazomethane or a similar carbene precursor.
Carboxylation: The resulting cyclopropane derivative is then carboxylated to introduce the carboxylic acid group. This step can be achieved using carbon dioxide under high pressure or other carboxylation reagents.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and halogen substituents can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Chloro-3-bromophenyl)cyclopropane-1-carboxylic acid: Similar structure but with the positions of bromine and chlorine atoms swapped.
1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific halogen substitution pattern, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEGUOFFROFUDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)Br)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742712 |
Source


|
| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314789-82-6 |
Source


|
| Record name | 1-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B566776.png)
![9-Ethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B566777.png)
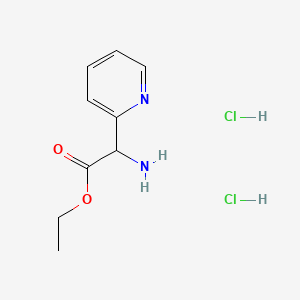
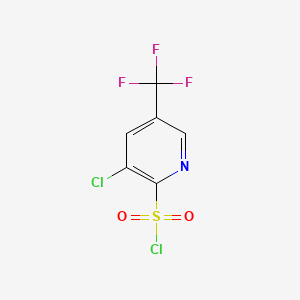
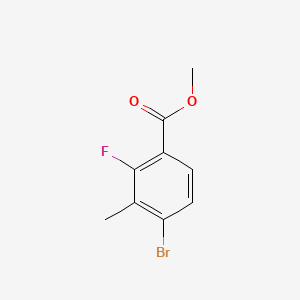
![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B566782.png)
![2-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566783.png)
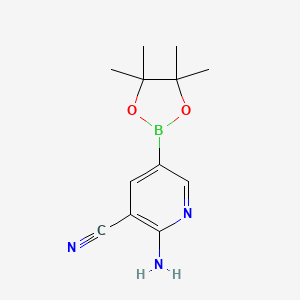
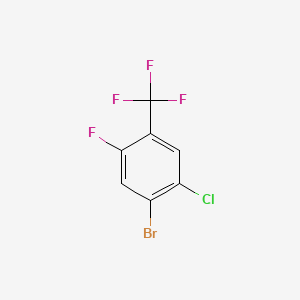
![Tert-butyl 2-thia-6-azaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B566788.png)
![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

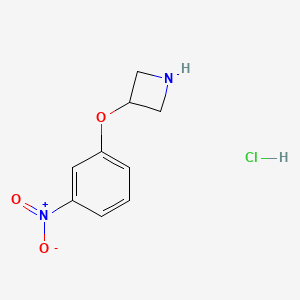
![Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B566799.png)
